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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carboxamide

Cat. No.: B1347304 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a

common synthetic route for 2-Chloropyrimidine-4-carboxamide, a key intermediate in

pharmaceutical and agrochemical research. The information is structured to be a practical

resource for laboratory work and further investigation into the applications of this compound.

Spectroscopic Data
The following tables summarize the available and expected spectroscopic data for 2-
Chloropyrimidine-4-carboxamide. Due to the limited publicly available experimental data,

some values are predicted based on the analysis of similar pyrimidine derivatives.

Table 1: Nuclear Magnetic Resonance (NMR) Data
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Chemical Shift (δ,

ppm)
Multiplicity Assignment

Chemical Shift (δ,

ppm)

~8.90 d, J ≈ 5.0 Hz H-6 ~170.0

~7.80 d, J ≈ 5.0 Hz H-5 ~162.0

~7.60 (broad s, 1H),

~7.40 (broad s, 1H)

Amide Protons (-

CONH₂)
~160.0

~120.0

~158.0

Predictions are based on typical chemical shifts for substituted pyrimidines. The amide protons

may appear as two distinct broad singlets or a single broad singlet, and their chemical shift can

be highly dependent on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹) Intensity Assignment

3400 - 3100 Medium-Strong, Broad N-H stretch (amide)

~3050 Medium C-H stretch (aromatic)

~1680 Strong C=O stretch (amide I)

~1600 Medium N-H bend (amide II)

1570 - 1400 Medium-Strong
C=C and C=N stretching

(pyrimidine ring)

~850 Strong C-Cl stretch

Table 3: Mass Spectrometry (MS) Data
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m/z Relative Intensity (%) Assignment

158 [M+H]⁺
Molecular ion peak

(protonated)

157/159 -
Molecular ion (M⁺, M+2 due to

³⁵Cl/³⁷Cl isotopes)

141/143 - [M-NH₂]⁺

113/115 - [M-CONH₂]⁺

78 -
[C₄H₂N₂]⁺ (pyrimidine ring

fragment)

The LC-MS analysis has confirmed the protonated molecular ion at m/z 158[1]. The

fragmentation pattern is predicted based on common fragmentation pathways for amides and

chlorinated heterocyclic compounds.

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic analysis of 2-
Chloropyrimidine-4-carboxamide.

Synthesis of 2-Chloropyrimidine-4-carboxamide
A general and efficient method for the synthesis of 2-Chloropyrimidine-4-carboxamide
involves the conversion of the corresponding carboxylic acid to the amide.[1]

Acid Chloride Formation: 2-Chloropyrimidine-4-carboxylic acid (1.0 eq.) is dissolved in

thionyl chloride (SOCl₂).

The reaction mixture is heated to reflux (approximately 90°C) for 30 minutes to form the acyl

chloride intermediate.

Amidation: After cooling, the excess thionyl chloride is removed under reduced pressure.

The residue is cooled to 0°C, and an ammonium hydroxide solution is slowly added to the

reaction mixture.
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Work-up and Purification: The product is extracted with a suitable organic solvent (e.g.,

dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate,

filtered, and concentrated under reduced pressure to yield 2-Chloropyrimidine-4-
carboxamide as a solid.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of 2-Chloropyrimidine-4-carboxamide is

dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition: A standard proton experiment is performed with a sufficient number of

scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is carried out.

Infrared (IR) Spectroscopy

Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) or

KBr pellet method is suitable. For the KBr method, a small amount of the sample is ground

with dry KBr and pressed into a thin pellet.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR)

spectrometer.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A

background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced via a direct insertion probe or through a

liquid chromatography (LC) system.
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Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is likely

to show the protonated molecular ion [M+H]⁺, as has been reported[1].

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass

analyzer such as a quadrupole or time-of-flight (TOF) analyzer.

Visualizations
The following diagrams illustrate the synthesis workflow and the general process for

spectroscopic characterization.
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Caption: Synthetic workflow for 2-Chloropyrimidine-4-carboxamide.
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 22536-66-9,2-Chloropyrimidine-4-carboxamide-AccelaChem|AccelaChemBio|Accela
design, synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）
有限公司 [accelachem.com]

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-
Chloropyrimidine-4-carboxamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1347304#spectroscopic-data-nmr-ir-ms-
of-2-chloropyrimidine-4-carboxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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